N-(2-piperidin-1-ylphenyl)-4-propoxybenzamide
Overview
Description
N-(2-piperidin-1-ylphenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1-piperidinyl)phenyl]-4-propoxybenzamide is 338.199428076 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Properties
N-[2-(1-piperidinyl)phenyl]-4-propoxybenzamide and its derivatives have been synthesized and evaluated for their pharmacological properties. One study focused on the synthesis of benzamide derivatives, exploring their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been investigated for their ability to enhance gastrointestinal motility, showing promise as prokinetic agents capable of accelerating gastric emptying and increasing the frequency of defecation, thus offering potential novel treatments with reduced side effects (Sonda et al., 2004).
Inhibition of Mitochondrial Permeability Transition Pore
Another area of research involves the identification of N-phenylbenzamides as potent inhibitors of the mitochondrial permeability transition pore (PTP). Inhibiting the PTP can prevent mitochondrial dysfunction, making it a therapeutic target for various diseases. Compound 4, a derivative within this series, demonstrated significant inhibitory activity, highlighting its potential as a lead compound for the development of new pharmacological agents aimed at treating conditions associated with mitochondrial dysfunction (Roy et al., 2016).
Analgesic and Neuroleptic Activity
Research has also explored the combined analgesic and neuroleptic potential of N-butyrophenone prodine-like compounds. These studies have identified compounds with the ability to interact with both opioid and dopamine receptors, suggesting the possibility of developing multifunctional drugs that can provide analgesic effects while also offering neuroleptic benefits, a promising avenue for the treatment of conditions requiring both pain management and psychological stabilization (Iorio et al., 1987).
Central Nervous System Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been investigated for their potential as central nervous system agents. These compounds, including 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, have been found to exhibit significant activity against tetrabenazine-induced ptosis, indicating their potential utility in treating conditions associated with the central nervous system (Bauer et al., 1976).
Properties
IUPAC Name |
N-(2-piperidin-1-ylphenyl)-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-18-12-10-17(11-13-18)21(24)22-19-8-4-5-9-20(19)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJULAMHDDMTMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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